molecular formula C13H18BrNO3S B4701586 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

Cat. No. B4701586
M. Wt: 348.26 g/mol
InChI Key: ATZYLXLSFUYSPY-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide, also known as BHCMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide may act as an inhibitor of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide may also act on other ion channels and receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has also been shown to reduce pain and inflammation in animal models of inflammatory pain. Additionally, 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted and effective treatments for neurological and inflammatory disorders. Another direction is to explore its potential applications in other fields, such as cancer research and drug discovery. Additionally, further studies are needed to evaluate the safety and toxicity of 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide in humans.

Scientific Research Applications

4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. 4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-bromo-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-15(12-4-2-3-5-13(12)16)19(17,18)11-8-6-10(14)7-9-11/h6-9,12-13,16H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZYLXLSFUYSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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